

Comparative Guide to the Off-Target Kinase Profile of THZ1

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Compound of Interest

Compound Name: TH-Z145

Cat. No.: B12404978

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This guide provides an objective comparison of the off-target kinase profile of THZ1, a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7) with known activity against CDK12 and CDK13. Its selectivity is benchmarked against two alternative CDK12/13 inhibitors, Dinaciclib and SR-4835. The information presented herein is supported by experimental data from various kinase profiling assays, with detailed methodologies provided for key experiments. Based on the available scientific literature, it is presumed that the query for "**TH-Z145**" refers to the well-studied compound THZ1.

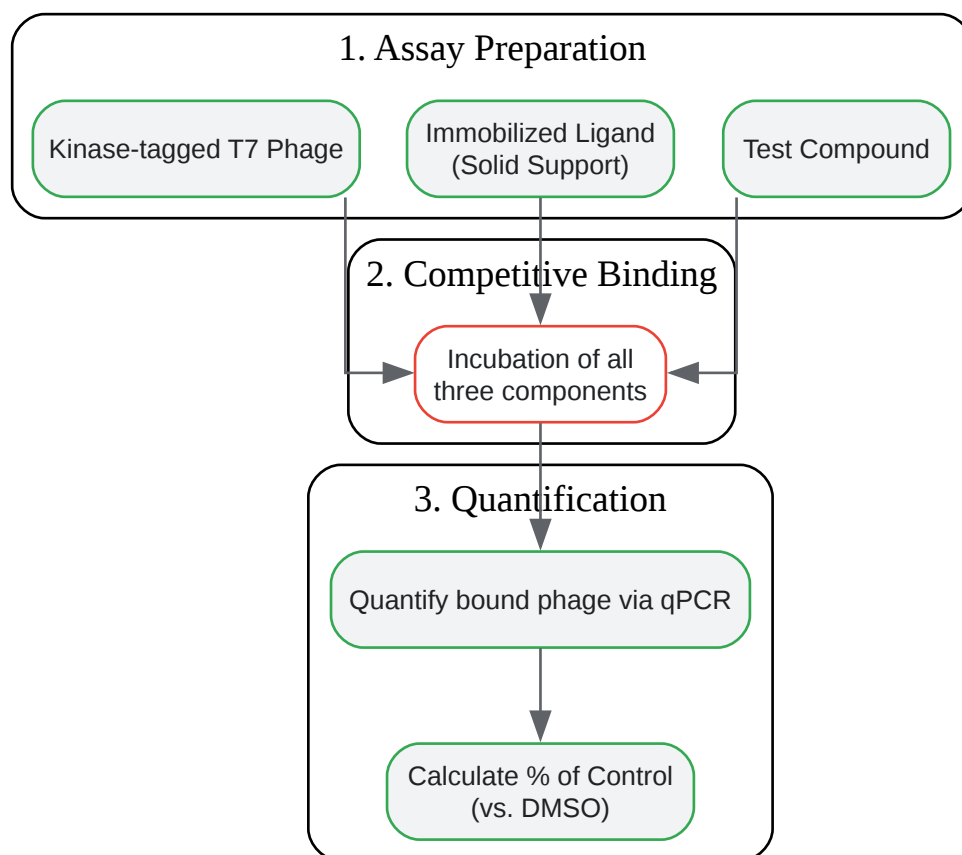
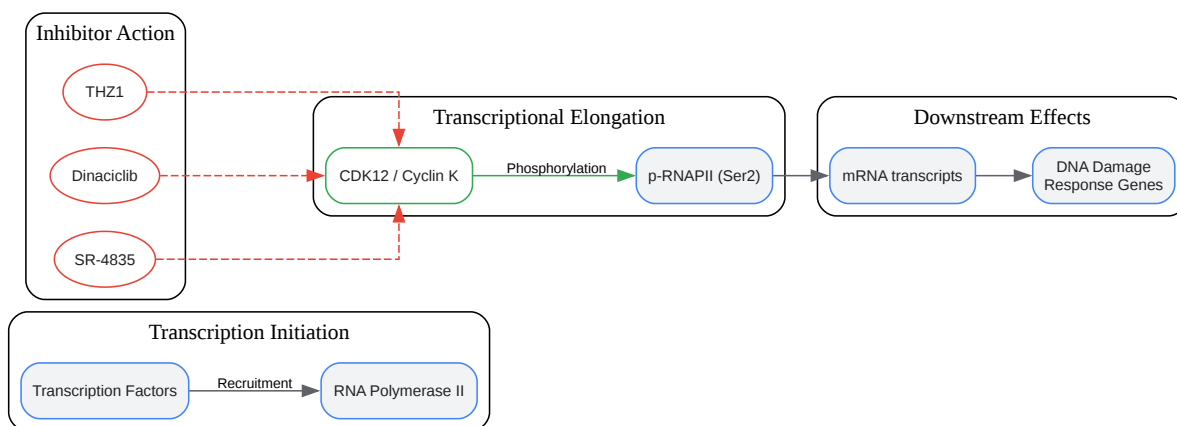
Comparative Analysis of Off-Target Kinase Inhibition

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for adverse effects. The following table summarizes the known off-target profiles of THZ1, Dinaciclib, and SR-4835, highlighting the differences in their kinase interaction landscapes.

Inhibitor	Primary Target(s)	Off-Target Kinases Identified	Screening Concentration	Assay Platform
THZ1	CDK7 (covalent), CDK12, CDK13	MLK3, PIP4K2C, JNK1, JNK2, JNK3, MER, TBK1, IGF1R, NEK9, PCTAIRE2 (>75% inhibition) [1]	1 μ M	KiNativ (in Loucy cells)
Multiple kinases with >75% inhibition [2]		1 μ M	Kinome Scan	
Dinaciclib	CDK1, CDK2, CDK5, CDK9, CDK12	GSK3 β , CDK14, TNIK [3]	100 nM	Not Specified
Broad kinase inhibition observed [4]		10 μ M	KINOMEscan	
SR-4835	CDK12, CDK13	CDK6, GSK3A, GSK3B (weak affinity) [5]	10 μ M	Kinase Panel (>450 kinases)

Visualizing Kinase Inhibition in a Signaling Context

The following diagram illustrates a simplified representation of the CDK12 signaling pathway, a key regulator of transcriptional elongation. Inhibition of CDK12, either as a primary target or an off-target, can have significant downstream effects on gene expression, including genes involved in the DNA damage response.



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